2,5-Dimethylisonicotinaldehyde

Description

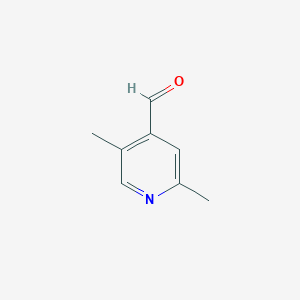

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylpyridine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6-4-9-7(2)3-8(6)5-10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLMUUHZXOXCPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5 Dimethylisonicotinaldehyde and Its Congeners

Established Synthetic Pathways for Isonicotinaldehydes

The synthesis of isonicotinaldehydes, or pyridine-4-carboxaldehydes, can be broadly categorized into two main approaches: the functionalization of a pre-existing pyridine (B92270) ring and the construction of the pyridine ring with the aldehyde or a precursor group already in place.

Pyridine Ring Functionalization Approaches

Functionalization of a pre-existing pyridine ring is a common strategy for synthesizing isonicotinaldehydes. This can involve the introduction of a formyl group or the modification of an existing substituent into an aldehyde.

One of the most well-known methods for formylating electron-rich aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction . ijpcbs.comorgsyn.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). ijpcbs.comscirp.org The electron-rich pyridine ring attacks the electrophilic Vilsmeier reagent, and subsequent hydrolysis yields the corresponding aldehyde. ijpcbs.com The reaction conditions, including temperature, can vary depending on the reactivity of the pyridine substrate, ranging from below 0°C to up to 80°C. researchgate.net

Another approach involves the oxidation of a methyl group at the 4-position of the pyridine ring. For instance, 4-picoline can be oxidized to 4-pyridinecarboxaldehyde. rsc.org Various oxidizing agents and catalytic systems have been employed for this transformation.

Furthermore, the addition of Grignard reagents to pyridine N-oxides can lead to 2-substituted pyridines. By using N,N-dimethylformamide (DMF) in the second step, 2-substituted pyridine N-oxides can be obtained, which provides a route to 2,6-disubstituted pyridines. rsc.org

| Method | Description | Key Reagents | Ref. |

| Vilsmeier-Haack Reaction | Formylation of an electron-rich pyridine ring. | DMF, POCl₃ (or other halogenating agents) | ijpcbs.comorgsyn.orgscirp.orgresearchgate.net |

| Oxidation of 4-Methylpyridines | Conversion of a methyl group at the 4-position to an aldehyde. | Various oxidizing agents | rsc.org |

| Grignard Addition to Pyridine N-oxides | Synthesis of substituted pyridines. | Grignard reagents, DMF | rsc.org |

Aldehyde Group Introduction Strategies

Alternatively, the aldehyde functionality, or a precursor, can be incorporated during the construction of the pyridine ring itself. Multicomponent reactions are particularly useful for this purpose, allowing for the synthesis of complex pyridines in a single step. mdpi.com

The Hantzsch pyridine synthesis is a classical example, involving the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. acs.org This method initially produces a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. While traditionally used for synthesizing symmetrically substituted pyridines, modifications have been developed for asymmetric substitution.

More contemporary methods focus on finding new sources for the C-4 carbon of the pyridine ring, moving away from the direct use of aldehydes. For example, copper-catalyzed oxidative cycloaddition has been shown to produce pyridines where the C-4 carbon originates from the C-N bond cleavage of N-methylpyrrolidone. acs.org Another approach utilizes rongalite as a C1 unit for the assembly of the pyridine ring at the C-4 position. acs.org

Targeted Synthesis of 2,5-Dimethylisonicotinaldehyde

The synthesis of the specific molecule this compound presents unique challenges, primarily concerning the selective functionalization of the 2,5-lutidine (2,5-dimethylpyridine) precursor.

Specific Reagents and Reaction Conditions for Dimethylated Pyridines

The most direct route to this compound is the selective oxidation of the methyl group at the 4-position of a precursor. However, the starting material is 2,5-lutidine, which has methyl groups at the 2- and 5-positions. nih.govox.ac.ukresearchgate.net Therefore, a key step is the introduction of a functional group at the 4-position that can be converted to an aldehyde.

One potential strategy involves the regioselective lithiation of 3,4-lutidine at the 4-methyl group using lithium diisopropylamide (LDA), followed by reaction with an appropriate electrophile. rsc.org This highlights the possibility of selectively functionalizing one methyl group in the presence of another.

The Vilsmeier-Haack reaction on 2,5-lutidine could be another viable pathway. The electron-donating methyl groups at the 2- and 5-positions would activate the pyridine ring towards electrophilic substitution. The formylation would be expected to occur at the sterically less hindered and electronically favorable 4-position. The reaction would typically involve treating 2,5-lutidine with the Vilsmeier reagent (e.g., POCl₃/DMF) followed by aqueous workup. ijpcbs.comorgsyn.orgscirp.org

| Precursor | Reaction | Reagents | Expected Product |

| 2,5-Lutidine | Vilsmeier-Haack Formylation | POCl₃, DMF, then H₂O | This compound |

| 3,4-Lutidine | Regioselective Lithiation and Functionalization | LDA, then an electrophile | Functionalized precursor to the aldehyde |

Regioselectivity and Stereocontrol in Syntheses of Substituted Isonicotinaldehydes

Achieving regioselectivity is a critical aspect of synthesizing substituted isonicotinaldehydes. In the case of 2,5-lutidine, the directing effects of the two methyl groups and the nitrogen atom influence the position of electrophilic attack. The 4-position is generally favored due to a combination of electronic and steric factors.

Stereocontrol becomes important when chiral centers are present in the substituents or when the synthetic route introduces chirality. For instance, the synthesis of chiral indolizinium salts derived from 2-pyridinecarbaldehyde demonstrates the possibility of diastereoselective synthesis. mdpi.com The use of chiral auxiliaries, such as in the Evans aldol (B89426) reaction, is a well-established method for achieving high levels of stereocontrol in the synthesis of chiral molecules.

In the synthesis of functionalized 1,2- and 1,3-diamines from aziridine (B145994) aldehyde dimers, high syn-stereoselectivity has been achieved in the Petasis borono-Mannich reaction, with the ring-opening of the aziridine ring proceeding with high regioselectivity. mdpi.com These examples underscore the importance of carefully selecting reagents and reaction conditions to control the three-dimensional arrangement of atoms in the final product.

Green Chemistry Principles in the Synthesis of Pyridine Aldehydes

The principles of green chemistry are increasingly being applied to the synthesis of pyridines and their derivatives to reduce environmental impact and improve efficiency. This includes the use of greener solvents, catalysts, and reaction conditions.

One-pot multicomponent reactions are inherently greener as they reduce the number of synthetic steps, minimize waste, and save time and energy. researchgate.net The use of water as a solvent and catalysts like sodium lauryl sulfate (B86663) (SLS) in these reactions further enhances their green credentials. researchgate.net

The development of greener oxidation methods is particularly relevant for the synthesis of pyridine aldehydes from alkylpyridines. Traditional oxidation reactions often employ stoichiometric amounts of hazardous reagents like chromium compounds. Greener alternatives include the use of molecular oxygen or air as the oxidant, often in conjunction with a catalyst. For example, a metal-free and efficient method for the synthesis of substituted pyridines using air as the oxidant has been developed. mdpi.com

Biocatalysis offers a highly selective and environmentally friendly approach to synthesis. Enzymes can perform reactions under mild conditions and often with high regio- and stereoselectivity, reducing the need for protecting groups and minimizing side products.

| Green Chemistry Approach | Description | Example | Ref. |

| Multicomponent Reactions | Combining multiple reactants in a single step to increase efficiency and reduce waste. | One-pot synthesis of highly substituted piperidines in water. | researchgate.net |

| Green Oxidants | Utilizing environmentally benign oxidants like molecular oxygen or air. | Metal-free synthesis of substituted pyridines using air as the oxidant. | mdpi.com |

| Biocatalysis | Employing enzymes to catalyze reactions under mild and selective conditions. | Sustainable biocatalytic synthesis of substituted muconic acids. |

Chemical Reactivity and Mechanistic Investigations of 2,5 Dimethylisonicotinaldehyde

Electrophilic and Nucleophilic Character of the Aldehyde Moiety

The aldehyde group in 2,5-dimethylisonicotinaldehyde is a primary site of chemical reactivity, characterized by the electrophilic nature of its carbonyl carbon. This electrophilicity dictates its participation in a variety of nucleophilic addition and condensation reactions.

Nucleophilic Addition Reactions

The polarized carbon-oxygen double bond of the aldehyde group makes the carbonyl carbon susceptible to attack by nucleophiles. This fundamental reaction involves the addition of a nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.comunizin.org The subsequent protonation of the resulting alkoxide ion yields an alcohol.

The general reactivity of aldehydes in nucleophilic additions is influenced by both electronic and steric factors. Electron-donating groups attached to the carbonyl carbon decrease its electrophilicity, thus slowing down the rate of nucleophilic attack. Conversely, electron-withdrawing groups enhance the partial positive charge on the carbonyl carbon, making it more reactive towards nucleophiles. libretexts.org In the case of this compound, the methyl groups on the pyridine (B92270) ring are electron-donating, which could potentially modulate the reactivity of the aldehyde group compared to unsubstituted isonicotinaldehyde.

Common nucleophilic addition reactions applicable to aldehydes like this compound include the addition of Grignard reagents to form secondary alcohols and the addition of cyanide to form cyanohydrins.

Condensation Reactions

Condensation reactions of this compound involve the initial nucleophilic addition to the carbonyl group, followed by a dehydration step to form a new double bond. A prominent example is the Knoevenagel condensation, where the aldehyde reacts with an active methylene (B1212753) compound in the presence of a basic catalyst. nih.gov This reaction proceeds through a nucleophilic addition of the carbanion (generated from the active methylene compound) to the aldehyde, followed by the elimination of a water molecule to yield a substituted alkene. The reaction is widely used in the synthesis of various functionalized molecules. acsgcipr.orgyoutube.com

Another important class of condensation reactions is the formation of imines (Schiff bases) through the reaction of the aldehyde with primary amines. This reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Pyridine Ring Reactivity and Substituent Effects

The pyridine ring in this compound is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. pharmaguideline.comslideshare.net This inherent electronic property, coupled with the influence of the two methyl substituents, dictates the reactivity of the ring itself.

Influence of Methyl Groups on Ring Activation/Deactivation

Methyl groups are generally considered to be electron-donating groups through an inductive effect. In the context of the pyridine ring, these substituents can increase the electron density of the ring, thereby influencing its reactivity towards electrophilic and nucleophilic attack. The increased electron density can make the pyridine ring more susceptible to electrophilic aromatic substitution, although such reactions are generally difficult for pyridines due to the electron-withdrawing nature of the nitrogen atom. pearson.com Conversely, the electron-donating nature of the methyl groups can decrease the ring's susceptibility to nucleophilic aromatic substitution compared to unsubstituted pyridine.

The positions of the methyl groups at C2 and C5 are significant. The methyl group at the 2-position is ortho to the nitrogen atom, while the methyl group at the 5-position is meta to the nitrogen and ortho to the aldehyde group. These positions influence the electronic distribution and steric environment around the reactive sites of the molecule.

Heterocyclic Aromatic Reactivity Modifications

The presence of the aldehyde group, an electron-withdrawing group, at the 4-position further deactivates the pyridine ring towards electrophilic attack and activates it towards nucleophilic attack, particularly at the 2- and 6-positions. nih.gov The interplay between the electron-donating methyl groups and the electron-withdrawing aldehyde group creates a complex pattern of reactivity.

The nitrogen atom of the pyridine ring can also participate in reactions. It possesses a lone pair of electrons and can act as a base or a nucleophile, leading to the formation of pyridinium (B92312) salts or N-oxides upon reaction with acids or oxidizing agents, respectively. pharmaguideline.com The basicity of the pyridine nitrogen in this compound is expected to be higher than that of unsubstituted isonicotinaldehyde due to the electron-donating effect of the two methyl groups.

Exploration of Reaction Mechanisms

Understanding the mechanisms of reactions involving this compound is crucial for predicting product formation and optimizing reaction conditions.

The mechanism of nucleophilic addition to the aldehyde group generally proceeds through a two-step process: nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, followed by protonation of the alkoxide. libretexts.orgmasterorganicchemistry.com

In condensation reactions like the Knoevenagel condensation, the mechanism involves the formation of a carbanion from the active methylene compound, which then acts as a nucleophile. The subsequent steps involve addition to the carbonyl, proton transfer, and dehydration to yield the final product.

Kinetic Studies of Transformations Involving this compound

No specific kinetic data for transformations involving this compound were found in the current body of scientific literature. Kinetic studies are essential for understanding reaction rates, and for a compound like this compound, would likely focus on reactions such as its synthesis via the oxidation of 2,5-lutidine or its subsequent conversion to other derivatives. For instance, a kinetic analysis of its formation via the Vilsmeier-Haack reaction would involve determining the reaction order with respect to 2,5-lutidine and the formylating agent. libretexts.org Such studies would provide valuable information on the reaction mechanism and help in optimizing reaction conditions.

Identification of Key Intermediates in Reactions

The identification of key intermediates in reactions involving this compound is crucial for understanding the reaction pathways. For example, in its synthesis from 2,5-lutidine, potential intermediates could include radical species or partially oxidized compounds. In the Vilsmeier-Haack formylation of an aromatic substrate, a key intermediate is the electrophilic Vilsmeier reagent, which then attacks the aromatic ring. mdpi.comwikipedia.org In the context of its own reactions, for instance, in a metal-catalyzed cross-coupling reaction, organometallic intermediates where the pyridine nitrogen and/or the aldehyde oxygen coordinate to the metal center could be postulated. However, without specific spectroscopic or trapping studies for this compound, the exact nature of these intermediates remains unconfirmed.

Redox Chemistry of this compound

The redox chemistry of this compound has not been extensively studied. Generally, pyridine aldehydes can undergo both oxidation and reduction. The aldehyde group can be oxidized to a carboxylic acid, 2,5-dimethylisonicotinic acid. Conversely, the aldehyde can be reduced to the corresponding alcohol, (2,5-dimethylpyridin-4-yl)methanol.

The redox potential of pyridine derivatives is influenced by substituents on the ring. nih.gov The two methyl groups on the pyridine ring of this compound would have an electronic effect on the redox potential of the aldehyde group and the pyridine nitrogen. The electrochemical behavior of pyridine itself has been studied, showing reduction to a pyridinium ion. mdpi.com However, specific cyclic voltammetry or other electrochemical data for this compound are not available to provide quantitative measures of its redox properties. Such studies would be necessary to determine its standard reduction potential and to understand the electron transfer processes it can undergo.

2,5 Dimethylisonicotinaldehyde As a Versatile Synthetic Building Block

Construction of Complex Heterocyclic Frameworks

The strategic placement of the aldehyde and methyl groups on the pyridine (B92270) ring of 2,5-dimethylisonicotinaldehyde makes it an ideal starting point for the synthesis of more complex, fused heterocyclic structures. These frameworks are of significant interest due to their prevalence in biologically active compounds and functional materials.

Synthesis of Fused Pyridine Systems

The aldehyde functionality of this compound and its derivatives serves as a reactive handle for intramolecular cyclization reactions, leading to the formation of fused pyridine systems. A notable example involves the use of a closely related derivative, 3-hydroxy-2,5-dimethylisonicotinaldehyde, in the construction of furo[2,3-c]pyridine (B168854) scaffolds.

In a documented synthetic pathway, 3-hydroxy-2,5-dimethylisonicotinaldehyde is coupled with 3-chloro-4-fluoroaniline. google.comgoogle.com This reaction proceeds through the initial formation of an imine intermediate, which then undergoes an in-situ Strecker reaction followed by intramolecular cyclization with trimethylsilyl (B98337) cyanide (TMSCN). google.comgoogle.com The final product of this sequence is N3-(3-chloro-4-fluorophenyl)-4,7-dimethylfuro[2,3-c]pyridine-2,3-diamine. google.comgoogle.com This multi-step transformation highlights how the aldehyde group can be intricately involved in a cascade of reactions to build a complex, fused heterocyclic system directly onto the initial pyridine ring.

Table 1: Synthesis of a Fused Furo[2,3-c]pyridine System

| Reactant 1 | Reactant 2 | Key Reagents | Product |

|---|

Incorporation into Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. The aldehyde group of this compound makes it an excellent candidate for participation in several powerful isocyanide-based MCRs, such as the Passerini and Ugi reactions.

The Passerini three-component reaction (P-3CR) typically involves an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. In this context, this compound would serve as the aldehyde component, reacting with a chosen carboxylic acid and isocyanide to rapidly assemble a complex molecular structure.

The Ugi four-component reaction (U-4CR) is even more powerful, combining an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to form a bis-amide. The reaction is initiated by the formation of an imine from the aldehyde (this compound) and the amine, which then undergoes further reaction with the isocyanide and carboxylic acid. The high atom economy and efficiency of these reactions make them ideal for creating libraries of diverse compounds for drug discovery and materials science, with this compound acting as a key structural input.

Precursor for Advanced Organic Transformations

The aldehyde functionality is one of the most versatile groups in organic chemistry, capable of undergoing a wide array of transformations. This reactivity makes this compound a valuable precursor for numerous advanced synthetic operations.

Formation of Imines and Oximes from the Aldehyde Group

The aldehyde group of this compound reacts readily with primary amines to form imines (also known as Schiff bases). This condensation reaction is typically catalyzed by acid and involves the elimination of a water molecule. The formation of an imine from a derivative of this compound is a critical step in the synthesis of the furo[2,3-c]pyridine system mentioned previously, where it is formed as a transient intermediate. google.comgoogle.com

Similarly, the compound can react with hydroxylamine (B1172632) (NH₂OH) to produce the corresponding oxime. This reaction, where the carbonyl oxygen is replaced by a C=N-OH group, is also typically carried out in a weakly acidic medium. Both imines and oximes are stable, isolable compounds that serve as important intermediates for further synthesis, such as reduction to amines or rearrangement reactions.

Table 2: General Transformations of the Aldehyde Group

| Starting Material | Reagent | Product Type | Functional Group Transformation |

|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | Imine | C=O → C=N-R |

Chain Elongation and Functional Group Interconversions

The aldehyde group provides a starting point for various chain elongation strategies. For instance, reactions like the Wittig reaction allow for the conversion of the C=O bond into a C=C double bond, adding a carbon chain to the molecule. Another common method involves converting the aldehyde to a nitrile, which can then be hydrolyzed to a carboxylic acid, effectively adding a carbon atom.

Furthermore, the aldehyde group can be easily interconverted into other important functional groups.

Reduction: The aldehyde can be selectively reduced to a primary alcohol (-CH₂OH) using mild reducing agents like sodium borohydride. This alcohol can then be used in subsequent reactions, such as esterification or conversion to an alkyl halide.

Oxidation: The aldehyde can be oxidized to a carboxylic acid (-COOH) using a variety of oxidizing agents. This introduces a new reactive site for amide bond formation and other transformations.

These fundamental transformations significantly broaden the synthetic utility of this compound, allowing it to be integrated into complex, multi-step synthetic routes.

Design of Molecular Scaffolds Using this compound

The unique structure of this compound makes it an attractive starting material for the design of novel molecular scaffolds, particularly those with potential biological activity. A key application is in the synthesis of inhibitors for the kynurenine (B1673888) pathway, which is implicated in diseases involving immunosuppression, such as cancer and neurodegenerative disorders. google.comgoogle.com

As detailed in patent literature, the derivative 3-hydroxy-2,5-dimethylisonicotinaldehyde is a crucial building block for creating inhibitors of the enzymes indoleamine 2,3-dioxygenase (IDO1/IDO2) and tryptophan 2,3-dioxygenase (TDO). google.comgoogle.com The synthesis of N3-(3-chloro-4-fluorophenyl)-4,7-dimethylfuro[2,3-c]pyridine-2,3-diamine from this aldehyde derivative exemplifies the design of a complex molecular scaffold tailored for a specific biological target. google.comgoogle.com This process demonstrates how the simple pyridine aldehyde can be elaborated into a larger, rigid, and functionally decorated heterocyclic system designed to interact with a biological receptor. The resulting furo[2,3-c]pyridine core serves as the central scaffold from which further modifications can be made to optimize biological activity.

Scaffold Derivatization for Specific Chemical Applications

The strategic derivatization of the this compound scaffold allows for the tailored synthesis of molecules with specific functions. The aldehyde group is a primary site for a variety of chemical transformations, enabling the introduction of diverse functional groups and the extension of the molecular framework.

One key application of pyridine derivatives lies in medicinal chemistry, where they are integral components of numerous therapeutic agents. nih.gov The chemical versatility of the pyridine ring allows for the fine-tuning of a drug candidate's properties, such as its ability to bind to biological targets and its metabolic stability. matrix-fine-chemicals.com For instance, pyridine-4-carbohydrazide, an analog of isonicotinaldehyde, is a well-known antitubercular agent. matrix-fine-chemicals.com This highlights the potential for derivatives of this compound to be explored for the development of new pharmaceuticals. The presence of the aldehyde functionality allows for the straightforward synthesis of imines, hydrazones, and other related structures, which are common pharmacophores in drug discovery.

Beyond pharmaceuticals, pyridine derivatives are also employed as chemosensors. nih.gov The nitrogen atom in the pyridine ring can coordinate with metal ions, and modifications to the scaffold can be designed to produce changes in fluorescence or color upon binding to a specific analyte. The aldehyde group of this compound can be readily converted into a variety of sensor moieties, paving the way for the development of novel analytical tools.

The derivatization of this scaffold is not limited to the aldehyde group. The methyl groups on the pyridine ring can also be functionalized, although this typically requires more forcing reaction conditions. This multi-faceted reactivity allows for the creation of a wide range of derivatives with tailored electronic and steric properties.

Stereochemical Control in Scaffold Construction

The construction of chiral molecules with precise three-dimensional arrangements of atoms is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals where stereochemistry often dictates biological activity. While specific, detailed research on the stereochemical control in reactions directly involving this compound is not extensively documented in publicly available literature, the principles of asymmetric synthesis can be applied to this versatile building block.

The aldehyde functionality of this compound provides a key handle for introducing chirality. Nucleophilic addition reactions to the carbonyl group can generate a new stereocenter. By employing chiral reagents or catalysts, it is possible to control the formation of one enantiomer or diastereomer over the other.

For example, the use of chiral organometallic reagents or the application of organocatalysis could enable the enantioselective addition of nucleophiles to the aldehyde. Similarly, the reduction of the aldehyde to an alcohol can be achieved with high stereocontrol using well-established chiral reducing agents. The resulting chiral alcohol can then serve as a versatile intermediate for further synthetic transformations.

Furthermore, the pyridine nitrogen can act as a coordinating site for a chiral catalyst, influencing the stereochemical outcome of reactions at the aldehyde group or other positions on the ring. This approach, known as directed metalation, can be a powerful tool for achieving high levels of stereoselectivity.

Applications of 2,5 Dimethylisonicotinaldehyde in Advanced Chemical Systems

Role in Catalysis and Ligand Design

The isonicotinaldehyde framework is a valuable platform for the development of ligands for metal catalysis due to the coordinating ability of the pyridine (B92270) nitrogen and the reactive aldehyde group. The introduction of two methyl groups at the 2 and 5 positions, as in 2,5-Dimethylisonicotinaldehyde, can significantly influence the electronic and steric properties of the resulting ligands, thereby impacting catalytic performance.

Development of Isonicotinaldehyde-Derived Ligands for Metal Catalysis

Isonicotinaldehyde and its derivatives are frequently employed in the synthesis of Schiff base ligands. These ligands are typically formed through the condensation reaction between the aldehyde functionality and a primary amine. The resulting imine nitrogen, along with the pyridine nitrogen, can chelate to a metal center, forming stable metal complexes.

The general synthetic route to a Schiff base ligand from this compound is depicted below:

Figure 1: General synthesis of a Schiff base ligand from this compound.

The nature of the 'R' group on the amine can be varied to tune the properties of the ligand and the corresponding metal complex. For instance, chiral amines can be used to generate chiral ligands for asymmetric catalysis.

While specific studies detailing the catalytic applications of ligands derived directly from this compound are not prevalent, the broader class of isonicotinaldehyde-derived Schiff base complexes has been explored in various catalytic transformations.

Ligand Design Strategies Influencing Catalytic Selectivity and Efficiency

The design of ligands is a crucial aspect of catalysis, as it directly influences the selectivity and efficiency of a catalytic reaction. The steric and electronic properties of the ligand dictate the coordination environment around the metal center, which in turn affects substrate binding and the energetics of the catalytic cycle.

In the context of this compound-derived ligands, the methyl groups play a pivotal role:

Steric Hindrance: The methyl group at the 2-position, adjacent to the pyridine nitrogen, can create significant steric bulk around the metal center. This can influence the regioselectivity and stereoselectivity of a reaction by dictating the approach of the substrate.

Electronic Effects: The methyl groups are electron-donating, which increases the electron density on the pyridine ring. This enhanced electron-donating ability can affect the Lewis acidity of the coordinated metal center, thereby modulating its catalytic activity.

Table 1: Potential Influence of Methyl Substituents on Catalytic Properties

| Feature | Influence of 2,5-Dimethyl Substitution | Potential Catalytic Outcome |

| Steric Hindrance | Increased bulk around the metal center | Enhanced enantioselectivity in asymmetric catalysis; may decrease reaction rates. |

| Electronic Properties | Increased electron density on the pyridine nitrogen | Modulation of metal's Lewis acidity; potential for enhanced catalytic activity in certain reactions. |

Organocatalytic Applications

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. While the primary role of this compound is often as a precursor for metal-based catalysts, its aldehyde functionality could potentially be involved in certain organocatalytic transformations. For instance, it could participate in reactions where an aldehyde is a key functional group, although specific research in this area is not widely reported.

Contributions to Supramolecular Chemistry

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules. The interactions between these molecules are governed by non-covalent forces such as hydrogen bonding, π-π stacking, and metal coordination.

Molecular Recognition Phenomena Involving this compound

The pyridine nitrogen and the aldehyde oxygen of this compound can act as hydrogen bond acceptors, while the aromatic ring can participate in π-π stacking interactions. These features make it a potential building block for constructing host molecules for molecular recognition. Derivatives of this compound could be designed to have specific binding cavities for guest molecules.

Self-Assembly Processes Directed by Isonicotinaldehyde Derivatives

The ability of isonicotinaldehyde derivatives to form Schiff bases and coordinate with metal ions makes them excellent candidates for directing self-assembly processes. The formation of well-defined supramolecular architectures, such as coordination polymers and metallacycles, can be achieved by carefully selecting the metal centers and the organic linkers derived from isonicotinaldehyde.

Host-Guest Chemistry Applications

Host-guest chemistry involves the formation of unique complexes where a "host" molecule encapsulates a "guest" molecule, held together by non-covalent forces. bldpharm.combldpharm.com While direct studies detailing this compound as a primary component in host-guest systems are not extensively documented, its structural features suggest significant potential.

The molecule itself could act as a "guest," fitting into the cavities of larger host molecules like cyclodextrins or calixarenes. The pyridine ring offers potential for π-π stacking interactions, while the aldehyde group can participate in hydrogen bonding, both of which are key driving forces for complex formation. bldpharm.com

More significantly, this compound serves as a crucial precursor for the synthesis of larger, more complex "host" molecules. The aldehyde functionality is highly reactive and can be used to construct macrocycles—large cyclic molecules with central cavities capable of binding guests. google.com Synthetic strategies such as condensation reactions with amines or other functional groups can lead to the formation of pyridinophane macrocycles or other complex molecular cages. google.com These tailored hosts, incorporating the 2,5-dimethylpyridine (B147104) unit, could exhibit selective binding for specific ions or small organic molecules, driven by the unique electronic and steric properties imparted by the pyridine core.

Potential in Materials Science Research

The dual functionality of this compound—the coordinating ability of the pyridine nitrogen and the reactive nature of the aldehyde—positions it as a valuable monomer and ligand in materials science. Its incorporation into advanced materials like polymers, MOFs, and COFs could yield materials with novel structural and functional properties.

Incorporation into Polymeric Architectures

The aldehyde group is a key functional group for polymerization reactions. Supplier classifications frequently list this compound as an organic monomer suitable for polymer science, underscoring its potential in this area.

One of the most direct routes for its incorporation into a polymer backbone is through condensation polymerization. Reaction with primary amines, for instance, would yield polyimines, a class of polymers known for their thermal stability and interesting optoelectronic properties. The formation of an imine linkage from a related compound, 3-Hydroxy-2,5-dimethylisonicotinaldehyde, has been demonstrated, confirming the reactivity of this type of aldehyde for creating C=N bonds, which are the repeating units in polyimines.

Furthermore, the aldehyde group can be chemically modified into other polymerizable functionalities. For example, oxidation of the aldehyde to a carboxylic acid or reduction to an alcohol would create new monomers suitable for producing polyesters or polyethers, respectively. The presence of the dimethylpyridine moiety within the polymer chain would influence the final material's properties, potentially enhancing thermal stability, solubility, and its ability to coordinate with metal ions.

Formation of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

The distinct functional groups of this compound make it an excellent candidate for the rational design of crystalline porous materials such as MOFs and COFs.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The pyridine nitrogen atom in this compound can act as a coordination site for metal ions. While the aldehyde group itself is not a typical linker, it can be readily oxidized to a carboxylate group (-COOH). The resulting 2,5-dimethylisonicotinic acid would be an ideal ligand for MOF synthesis, bridging metal centers to form extended, porous networks. Research has shown that pyridine-dicarboxylic acids are highly effective ligands for creating structurally diverse and functional MOFs. The use of such a ligand derived from this compound could lead to new MOFs with tailored pore environments, where the methyl groups influence the framework's hydrophobicity and steric properties.

Covalent Organic Frameworks (COFs): COFs are porous, crystalline polymers formed from organic building blocks linked by strong covalent bonds. Aldehydes are among the most common and versatile monomers used in COF synthesis. The aldehyde group of this compound can undergo condensation reactions with amine- or hydrazine-containing linkers to form highly stable, crystalline frameworks with imine or azine linkages, respectively. The planarity and defined geometry of the pyridine ring would help direct the formation of an ordered, porous structure. The resulting COF would have nitrogen atoms from the pyridine rings and the newly formed linkages regularly distributed throughout its pores, making it a promising material for applications in catalysis and selective gas adsorption.

| Framework Type | Required Functional Group | Linking Chemistry | Potential Linker |

|---|---|---|---|

| MOF | Pyridine Nitrogen & Carboxylate | Coordination Bond (Metal-N, Metal-O) | 2,5-Dimethylisonicotinic acid (via oxidation) |

| COF (Imine-linked) | Aldehyde | Covalent Bond (C=N) | This compound |

| COF (Azine-linked) | Aldehyde | Covalent Bond (C=N-N=C) | This compound |

Applications in Advanced Functional Materials

The incorporation of this compound into polymers, MOFs, and COFs is expected to produce advanced functional materials with a wide range of potential applications. The specific properties would arise from the combination of the porous architecture (in MOFs and COFs) and the inherent chemical nature of the dimethylpyridine unit.

Gas Storage and Separation: MOFs and COFs synthesized from this compound could be used for gas storage and separation. The defined pore sizes and the presence of nitrogen atoms within the framework can lead to selective adsorption of gases like carbon dioxide over nitrogen. The methyl groups would modify the surface chemistry of the pores, potentially enhancing selectivity for hydrocarbons.

Catalysis: The nitrogen atoms in the pyridine rings within these materials can act as basic sites for heterogeneous catalysis. Furthermore, these nitrogen sites can be used to anchor metal nanoparticles, creating highly active and stable single-site catalysts for various organic transformations.

Sensing and Optoelectronics: Polymers and COFs containing the pyridine moiety may exhibit interesting photophysical properties. The electron-deficient nature of the pyridine ring can influence the electronic structure of the material, making it potentially useful for chemical sensing applications, where binding of an analyte in the pores would trigger a change in fluorescence or conductivity.

| Material Class | Potential Application | Enabling Feature |

|---|---|---|

| Polymers (e.g., Polyimines) | High-Performance Plastics, Conductive Materials | Thermal stability of imine linkage; π-conjugated backbone |

| MOFs | Gas Separation, Heterogeneous Catalysis | Uniform porosity; Metal coordination sites; Basic nitrogen sites |

| COFs | CO₂ Capture, Chemical Sensing, Catalysis | High surface area; Tunable porosity; Regular array of functional groups (N atoms) |

Computational Chemistry Approaches to 2,5 Dimethylisonicotinaldehyde Reactivity and Structure

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule, which in turn governs its reactivity and physical properties.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations could be employed to investigate the mechanisms of reactions involving 2,5-Dimethylisonicotinaldehyde. For instance, in reactions such as nucleophilic additions to the aldehyde group or electrophilic aromatic substitutions on the pyridine (B92270) ring, DFT can be used to map out the potential energy surface.

This involves locating the structures of reactants, transition states, and products. The energies of these species allow for the calculation of activation barriers and reaction enthalpies, providing a quantitative understanding of the reaction kinetics and thermodynamics. For example, a DFT study on aldehyde deformylations with metal-dioxygen complexes revealed a distinct inner-sphere mechanism, highlighting the power of this method to elucidate complex reaction pathways. acs.org Similarly, DFT has been used to investigate the oxidative carbonylation of methanol (B129727) on zeolite catalysts, identifying the active sites and detailing the elementary steps of the reaction. nih.gov For this compound, DFT could predict how the electron-donating methyl groups and the electron-withdrawing aldehyde group influence the reactivity of the pyridine ring and the carbonyl carbon.

A hypothetical DFT study on the oxidation of the aldehyde group in this compound to a carboxylic acid would involve the following steps:

Optimization of the geometries of the reactant (this compound and the oxidizing agent), the transition state, and the product (2,5-dimethylisonicotinic acid).

Calculation of the vibrational frequencies to confirm the nature of the stationary points (minima for reactants and products, a single imaginary frequency for the transition state).

These calculations would provide a detailed atomistic view of the reaction mechanism.

The reactivity of the isonicotinaldehyde scaffold is significantly influenced by its substituents. The two methyl groups at the 2 and 5 positions and the aldehyde group at the 4 position in this compound have distinct electronic effects that can be quantified using computational modeling.

The methyl groups are electron-donating, which increases the electron density on the pyridine ring, potentially making it more susceptible to electrophilic attack than unsubstituted pyridine. Conversely, the aldehyde group is electron-withdrawing, which deactivates the ring towards electrophiles but activates the carbonyl carbon for nucleophilic attack. DFT calculations can provide insights into these substituent effects by analyzing various electronic properties.

Table 1: Illustrative Calculated Electronic Properties of Substituted Pyridines

| Compound | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Pyridine | 2.22 | -6.78 | -0.45 | 6.33 |

| Isonicotinaldehyde | 1.89 | -7.34 | -1.89 | 5.45 |

| 2,6-Dimethylpyridine | 1.93 | -6.45 | -0.12 | 6.33 |

| This compound (Hypothetical) | ~2.0 | ~-6.9 | ~-1.5 | ~5.4 |

Note: The values for this compound are hypothetical and are included for illustrative purposes. The other values are representative values found in computational chemistry literature.

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are particularly important. A higher HOMO energy suggests a greater ability to donate electrons, while a lower LUMO energy indicates a greater ability to accept electrons. The HOMO-LUMO gap is a measure of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity. acs.org For this compound, the interplay of the electron-donating methyl groups and the electron-withdrawing aldehyde group would lead to a unique electronic structure that DFT calculations could precisely describe.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for understanding static electronic properties, molecular dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. youtube.com

MD simulations can reveal how the flexibility and conformational changes of a molecule can influence the outcome of a reaction. For this compound, the orientation of the aldehyde group relative to the pyridine ring can fluctuate. MD simulations can sample these different conformations and provide insight into which conformations are most likely to lead to a successful reaction. This is particularly important in enzyme-catalyzed reactions or in solution where the solvent can influence the conformational landscape. For instance, MD simulations have been used to identify regions of increased conformational flexibility in enzymes, which was crucial for understanding and engineering their chemoselectivity. wikipedia.org

In a real-world chemical system, molecules are not isolated but are surrounded by solvent molecules or other solute molecules. MD simulations are ideally suited to model these intermolecular interactions. By simulating this compound in a box of solvent molecules (e.g., water or an organic solvent), one can study how the solvent organizes around the solute and how hydrogen bonding or other non-covalent interactions might influence its conformation and reactivity. A combined molecular dynamics simulation and DFT study of the adsorption of a dye onto chitosan (B1678972) highlighted the importance of such interactions in determining the adsorption mechanism. nih.gov

An MD simulation of this compound in water could reveal:

The radial distribution functions of water molecules around the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group, indicating the strength of hydrogen bonding.

The average number of hydrogen bonds formed between the solute and solvent.

The preferred orientation of water molecules around the hydrophobic methyl groups.

This information is crucial for understanding the solubility and reactivity of the compound in aqueous media.

Theoretical Predictions of Spectroscopic Properties

Computational methods are widely used to predict and interpret spectroscopic data. For this compound, theoretical calculations can provide a detailed assignment of its vibrational (infrared and Raman) and electronic (UV-Vis) spectra.

DFT calculations can be used to compute the harmonic vibrational frequencies of the molecule. rsc.org These calculated frequencies, when appropriately scaled to account for anharmonicity and other systematic errors, can be compared with experimental infrared and Raman spectra. This comparison allows for a confident assignment of the observed spectral bands to specific vibrational modes of the molecule, such as the C=O stretch of the aldehyde, the C-H stretches of the methyl groups, and the various ring breathing modes of the pyridine core. Studies on similar molecules like 3-quinolinecarboxaldehyde (B83401) have demonstrated the accuracy of DFT in predicting vibrational spectra. nih.gov

Table 2: Hypothetical Calculated and Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| C-H stretch (aldehyde) | 2850 | (Not available) |

| C-H stretch (methyl) | 2950-3000 | (Not available) |

| C=O stretch (aldehyde) | 1705 | (Not available) |

| Pyridine ring stretch | 1580-1610 | (Not available) |

| C-C stretch | 1450 | (Not available) |

| C-H bend (methyl) | 1380 | (Not available) |

Note: The values in this table are hypothetical and are based on typical frequencies for these types of vibrations. No experimental or calculated data for this compound is currently available.

Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. This can help in understanding the electronic transitions responsible for the observed color (or lack thereof) of the compound.

Future Research Directions and Emerging Trends in 2,5 Dimethylisonicotinaldehyde Chemistry

Novel Synthetic Methodologies and Sustainable Production Routes

The development of efficient and environmentally benign methods for the synthesis of functionalized pyridines is a key focus in modern organic chemistry. For 2,5-Dimethylisonicotinaldehyde, future research is anticipated to move beyond traditional multi-step procedures towards more streamlined and sustainable approaches.

One promising direction is the exploration of one-pot synthesis strategies. Drawing inspiration from methods used for other pyridine (B92270) derivatives, a potential route could involve a modified Chichibabin pyridine synthesis, which traditionally uses aldehydes, ketones, and ammonia (B1221849) to form the pyridine ring. wikipedia.org Research could focus on adapting this reaction to incorporate the specific precursors required for this compound, potentially leading to higher yields and reduced waste.

Furthermore, catalytic C-H activation and functionalization of the readily available 2,5-dimethylpyridine (B147104) (2,5-lutidine) represents a highly atom-economical approach. nih.gov Investigations into selective oxidation of one of the methyl groups to an aldehyde, while preserving the other, would be a significant advancement. This could involve the use of novel transition-metal catalysts or enzymatic systems designed for regioselective oxidation.

Sustainable production routes will likely leverage renewable feedstocks and green reaction conditions. For instance, processes that utilize biomass-derived starting materials and employ water as a solvent or utilize solvent-free conditions are gaining traction. The development of solid acid or base catalysts that can be easily recovered and reused would also contribute to the green synthesis of this compound.

Expanded Applications in Asymmetric Catalysis and Ligand Development

The pyridine moiety is a well-established component of ligands in coordination chemistry and catalysis. The presence of both a nitrogen atom and an aldehyde group in this compound makes it an attractive candidate for the development of novel ligands for asymmetric catalysis.

Future research is expected to focus on the synthesis of chiral Schiff base ligands derived from the condensation of this compound with chiral amines. These ligands can then be complexed with various transition metals to create catalysts for a range of asymmetric transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The steric bulk and electronic properties imparted by the two methyl groups on the pyridine ring could offer unique stereocontrol in these catalytic processes.

Moreover, the aldehyde functionality can serve as a handle for further elaboration, allowing for the construction of more complex and multidentate ligand architectures. This could involve the synthesis of pincer-type ligands or macrocyclic structures incorporating the 2,5-dimethylpyridine-4-carbaldehyde framework. The resulting metal complexes could find applications in areas such as polymerization catalysis and small molecule activation.

Integration into Advanced Supramolecular Assemblies and Functional Devices

The ability of pyridine derivatives to participate in hydrogen bonding and metal coordination makes them excellent building blocks for supramolecular chemistry. acs.orgnih.govrsc.org Future research on this compound is poised to explore its integration into a variety of advanced supramolecular assemblies and functional materials.

The formation of discrete molecular architectures, such as molecular squares and cages, through coordination-driven self-assembly is a promising area. rsc.org The directional bonding afforded by the pyridine nitrogen and the potential for further functionalization of the aldehyde group can be exploited to create complex, well-defined structures. These assemblies could have applications in host-guest chemistry, molecular sensing, and drug delivery.

Furthermore, the incorporation of this compound into metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) is an emerging trend. The aldehyde group can be used as a reactive site for post-synthetic modification within the framework, allowing for the introduction of new functionalities. Such functionalized materials could exhibit enhanced properties for gas storage, separation, and catalysis.

The development of functional devices based on this compound is also a possibility. For example, its derivatives could be investigated as components of chemosensors, where the interaction of the pyridine or aldehyde group with specific analytes leads to a detectable optical or electrochemical signal.

Exploration of New Reaction Pathways and Mechanistic Insights

A deeper understanding of the reactivity of this compound is crucial for unlocking its full potential. Future research will likely focus on exploring new reaction pathways and gaining detailed mechanistic insights into its transformations.

The aldehyde group is a versatile functional group that can undergo a wide range of reactions. Beyond standard transformations like Schiff base formation and reductive amination wikipedia.org, research could investigate novel cycloaddition reactions, multicomponent reactions, and reactions involving radical intermediates. The influence of the dimethyl-substituted pyridine ring on the reactivity of the aldehyde group will be a key area of study.

Mechanistic investigations will be essential to optimize reaction conditions and design more efficient catalytic systems. This will involve a combination of experimental techniques, such as kinetic studies, isotope labeling experiments, and in-situ spectroscopic monitoring, to elucidate reaction intermediates and transition states. For instance, understanding the mechanism of aldehyde deformylation reactions with metal-dioxygen complexes could provide insights into designing catalysts for selective transformations. chemicalbook.com

Synergistic Experimental and Computational Research Endeavors

The synergy between experimental and computational chemistry is a powerful tool for accelerating the discovery and development of new chemical entities and processes. For this compound, a combined approach will be instrumental in advancing our understanding and applications.

Computational studies, such as those employing density functional theory (DFT), can be used to predict the geometric and electronic structures of this compound and its derivatives. nih.govsciencepublishinggroup.com These calculations can provide valuable insights into the compound's reactivity, spectroscopic properties, and potential for forming stable complexes with metal ions.

Furthermore, computational modeling can be used to design new catalysts and materials incorporating the this compound scaffold. For example, DFT calculations can help in predicting the stereoselectivity of asymmetric catalysts or the binding affinity of supramolecular hosts. researchgate.net These theoretical predictions can then guide experimental efforts, saving time and resources.

The combination of experimental data with computational results will lead to a more comprehensive understanding of the structure-property relationships governing the chemistry of this compound. This integrated approach will be crucial for the rational design of new functional molecules and materials with tailored properties.

Q & A

Q. Example Table: Comparative Reactivity of this compound Derivatives

Critical Considerations for Researchers

- Contradiction Analysis : When conflicting data arise (e.g., bioactivity assays), use triangulation by combining in vitro, in silico, and in vivo models. Document batch-to-batch variability in synthesis .

- Ethical Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw datasets, specifying instrument calibration and statistical thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.